molecular formula C8H7BrF2O2 B6290985 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene CAS No. 2432848-66-1

1-Bromo-3,4-difluoro-2,5-dimethoxybenzene

Cat. No. B6290985
CAS RN: 2432848-66-1
M. Wt: 253.04 g/mol
InChI Key: PRPWVJIHFHNDGC-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is a chemical compound with the CAS Number: 2432848-66-1 . It has a molecular weight of 253.04 and is a solid in physical form . The IUPAC name for this compound is 1-bromo-3,4-difluoro-2,5-dimethoxybenzene .


Molecular Structure Analysis

The Inchi Code for 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is 1S/C8H7BrF2O2/c1-12-5-3-4 (9)8 (13-2)7 (11)6 (5)10/h3H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene are not available, it’s known that similar compounds like 1,4-Difluoro-2,5-dimethoxybenzene undergo a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .


Physical And Chemical Properties Analysis

1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is a solid . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It’s recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-bromo-3,4-difluoro-2,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWVJIHFHNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-difluoro-2,5-dimethoxybenzene

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